4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine
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Overview
Description
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, an oxazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a halogenated oxazole intermediate.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction using benzenesulfonyl chloride and a suitable base.
Formation of the Morpholine Ring: The morpholine ring can be formed through a nucleophilic substitution reaction involving a suitable precursor, such as an epoxide or a halogenated amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The benzenesulfonyl group can be reduced to form benzene derivatives.
Substitution: The oxazole ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halogenated compounds and strong bases or acids.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the benzenesulfonyl group.
Substitution: Substituted derivatives of the oxazole ring.
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Cellular Pathways: Influencing various cellular signaling pathways.
Comparison with Similar Compounds
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine can be compared with other similar compounds, such as:
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]amine: Similar structure but with an amine group instead of a morpholine ring.
4-[4-(Benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]benzene: Similar structure but with a benzene ring instead of a morpholine ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from those of its analogs.
Properties
Molecular Formula |
C17H16N2O5S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-yl]morpholine |
InChI |
InChI=1S/C17H16N2O5S/c20-25(21,13-5-2-1-3-6-13)16-17(19-8-11-22-12-9-19)24-15(18-16)14-7-4-10-23-14/h1-7,10H,8-9,11-12H2 |
InChI Key |
GQRIGIHZUQUDAO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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